6-chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Overview
Description
6-chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C13H10ClN3S and its molecular weight is 275.76 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications
6-Chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine and its derivatives have been studied for their role in catalytic processes. A study by Sankaralingam and Palaniandavar (2014) highlighted the use of similar compounds in catalyzing the selective hydroxylation of alkanes. These catalysts showed high efficiency and selectivity, making them valuable in organic synthesis and industrial applications (Sankaralingam & Palaniandavar, 2014).
Structural Chemistry
In the realm of structural chemistry, the compound and its analogs have been the subject of various studies. Yıldırım et al. (2006) determined the crystal structure of a closely related compound, providing insights into its molecular configuration and potential interactions (Yıldırım et al., 2006).
Molecular Targeting and Cancer Research
These compounds have been explored for their potential in targeting specific molecular pathways in cancer research. Stec et al. (2011) investigated various heterocyclic analogs of this compound for their ability to inhibit PI3Kα and mTOR, both of which are crucial in cancer progression (Stec et al., 2011).
Antimicrobial Properties
Research by Patel and Agravat (2007) explored derivatives of this compound for their antimicrobial properties, revealing significant activity against various microorganisms. This suggests potential applications in developing new antimicrobial agents (Patel & Agravat, 2007).
Complexation and Coordination Chemistry
Matczak-Jon et al. (2010) studied the complexation behavior of compounds related to this compound with various metal ions. Understanding these interactions is essential for applications in coordination chemistry and material science (Matczak-Jon et al., 2010).
Properties
IUPAC Name |
6-chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3S/c14-9-4-5-11-12(7-9)18-13(17-11)16-8-10-3-1-2-6-15-10/h1-7H,8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOLDUHURKFDGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=NC3=C(S2)C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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